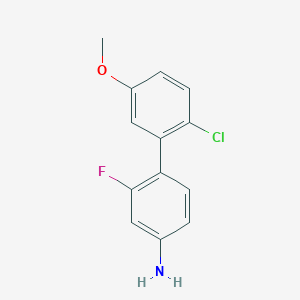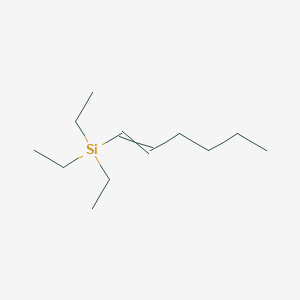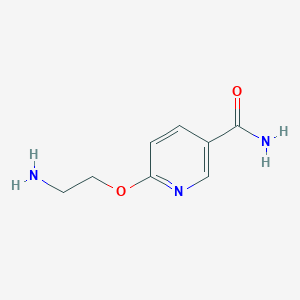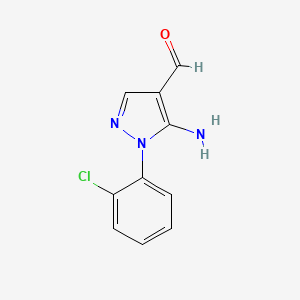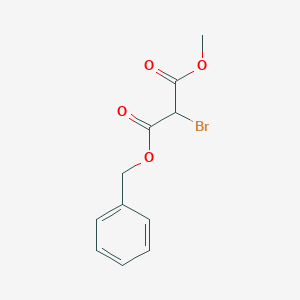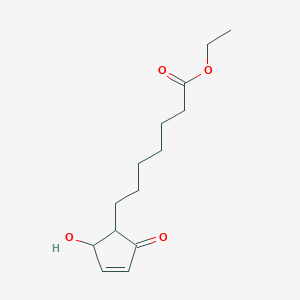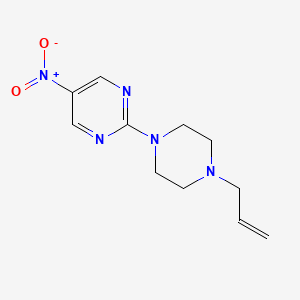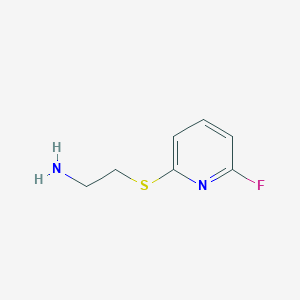![molecular formula C8H7BrS B8423309 5-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B8423309.png)
5-Bromo-1,3-dihydrobenzo[c]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-dihydrobenzo[c]thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The bromine atom at the 5-position of the benzo[c]thiophene ring system makes this compound particularly interesting for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dihydrobenzo[c]thiophene can be achieved through several methods. One common approach involves the bromination of 1,3-dihydro-benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1,3-dihydrobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-dihydro-benzo[c]thiophene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of various substituted benzo[c]thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 1,3-dihydro-benzo[c]thiophene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,3-dihydrobenzo[c]thiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-dihydrobenzo[c]thiophene and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2,3-dihydro-benzo[b]thiophene
- 6-Bromobenzo[b]thiophene
- 5-Bromo-7-nitro-2,3-dihydro-benzo[1,4]dioxine
Comparison: Compared to other similar compounds, 5-Bromo-1,3-dihydrobenzo[c]thiophene is unique due to its specific substitution pattern and the presence of the bromine atom at the 5-position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H7BrS |
|---|---|
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
5-bromo-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C8H7BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |
InChI-Schlüssel |
RVXDMJNCFCLOLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-ylamine](/img/structure/B8423236.png)
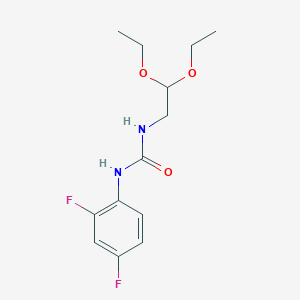
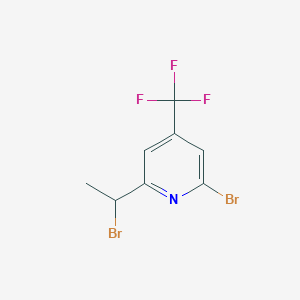
![N-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N'-phenylurea](/img/structure/B8423249.png)
